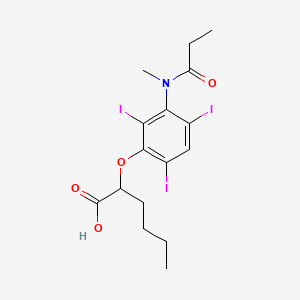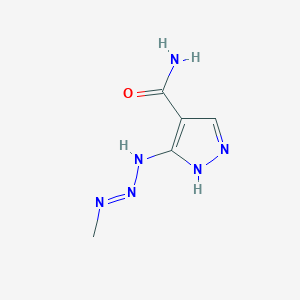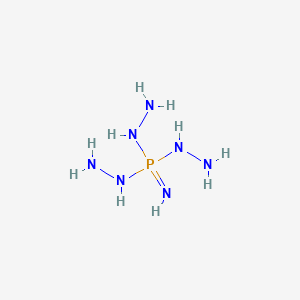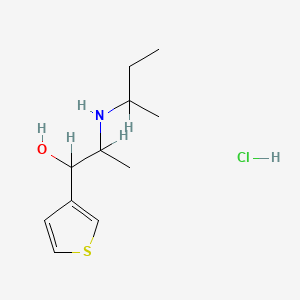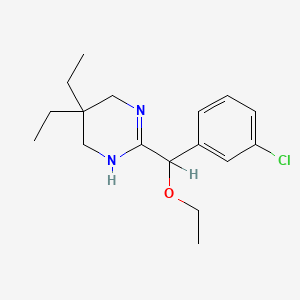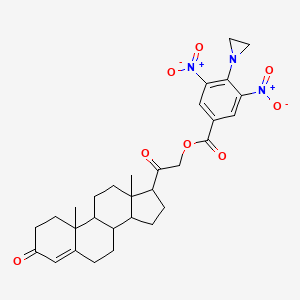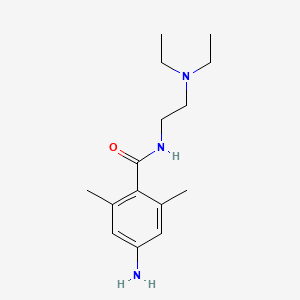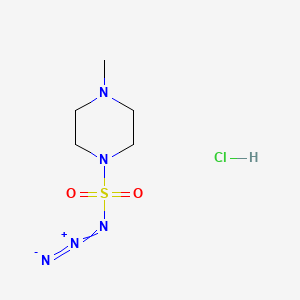
4-Methyl-1-piperazinesulfonylazide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-piperazinesulfonylazide monohydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is particularly interesting due to its unique structure, which includes a sulfonylazide group attached to a piperazine ring. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-piperazinesulfonylazide monohydrochloride typically involves the reaction of 4-methylpiperazine with sulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with sodium azide to introduce the azide group, resulting in the formation of 4-Methyl-1-piperazinesulfonylazide. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-1-piperazinesulfonylazide monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) as a catalyst are commonly used. The reactions are usually carried out under atmospheric pressure at room temperature.
Cycloaddition Reactions: These reactions often require the presence of a catalyst such as copper(I) iodide and are carried out at elevated temperatures.
Major Products Formed
Substitution Reactions: Various substituted piperazine derivatives.
Reduction Reactions: 4-Methyl-1-piperazinesulfonylamine.
Cycloaddition Reactions: Triazole derivatives.
科学的研究の応用
4-Methyl-1-piperazinesulfonylazide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-1-piperazinesulfonylazide monohydrochloride involves its ability to undergo chemical transformations that result in the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. For example, the azide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the biological system being studied.
類似化合物との比較
Similar Compounds
4-Methylpiperazine: Lacks the sulfonylazide group, resulting in different reactivity and applications.
1-Piperazinesulfonylazide: Similar structure but without the methyl group, leading to variations in chemical properties and biological activity.
4-Methyl-1-piperazinecarboxylate:
Uniqueness
4-Methyl-1-piperazinesulfonylazide monohydrochloride is unique due to the presence of both a methyl group and a sulfonylazide group on the piperazine ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in cycloaddition reactions. These properties make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
33713-05-2 |
|---|---|
分子式 |
C5H12ClN5O2S |
分子量 |
241.70 g/mol |
IUPAC名 |
N-diazo-4-methylpiperazine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H11N5O2S.ClH/c1-9-2-4-10(5-3-9)13(11,12)8-7-6;/h2-5H2,1H3;1H |
InChIキー |
HGLQUNYKTIDSIG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)S(=O)(=O)N=[N+]=[N-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


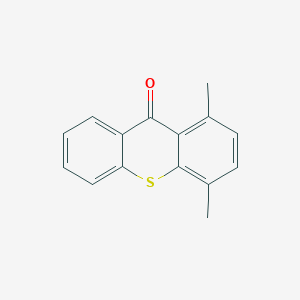

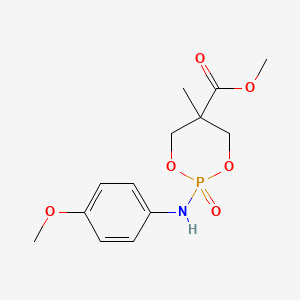
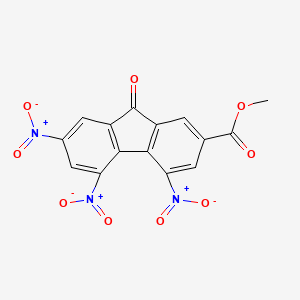
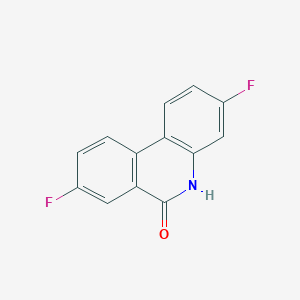
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
